Non-Cleavable Linkers Reduce Grade ≥3 Adverse Events by 13% Compared to Cleavable Linkers in Clinical ADCs
A 2024 meta-analysis of 40 clinical trials involving 7,879 patients across 11 FDA-approved ADCs quantified the safety advantage of non-cleavable linkers over cleavable linkers. Patients treated with ADCs bearing cleavable linkers experienced a composite grade ≥3 adverse event rate of 47%, while those with non-cleavable linkers had a rate of 34% [1]. This 13-percentage-point difference was statistically significant (p=0.002) and remained independent after adjustment for drug-to-antibody ratio (DAR). The findings directly implicate premature payload release from cleavable linkers as a driver of systemic toxicity, a mechanism avoided by the non-cleavable MTS-based linkage in N-Succinimidyloxycarbonylpropyl Methanethiosulfonate.
| Evidence Dimension | Incidence of grade ≥3 adverse events in clinical ADC trials |
|---|---|
| Target Compound Data | 34% (non-cleavable linker class) |
| Comparator Or Baseline | 47% (cleavable linker class) |
| Quantified Difference | 13 percentage point reduction; p=0.002 |
| Conditions | Meta-analysis of 40 clinical trials involving 7,879 patients and 11 FDA-approved ADCs |
Why This Matters
For procurement decisions in ADC development, this 13% absolute reduction in severe toxicity directly translates to improved therapeutic index and potential clinical safety differentiation.
- [1] Tang SC, Wynn C, Le T, McCandless M, Zhang Y, Patel R, Maihle N, Hillegass W. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Metastasis Rev. 2024;44(1):1-12. View Source
